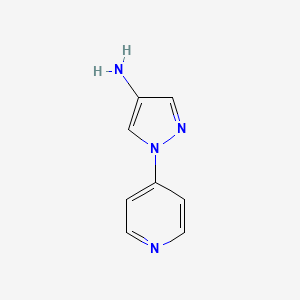

1-(pyridin-4-yl)-1H-pyrazol-4-amine

説明

1-(Pyridin-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyridine and a pyrazole ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-4-yl)-1H-pyrazol-4-amine typically involves the reaction of 4-aminopyridine with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 4-aminopyridine with hydrazine hydrate in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The amine group at the pyrazole 4-position undergoes nucleophilic substitution with electrophilic agents. Key examples include:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C, 12 hrs | N-Ethyl-1-(pyridin-4-yl)-1H-pyrazol-4-amine | 78% | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl-1-(pyridin-4-yl)-1H-pyrazol-4-amine | 85% | |

| Sulfonation | SOCl₂, pyridine, reflux | Pyrazole-4-sulfonamide derivatives | 65-70% |

Mechanistic Insight : Alkylation proceeds via an SN2 mechanism, while acylation involves nucleophilic attack on the carbonyl carbon.

Oxidation Reactions

The pyridine and pyrazole rings are susceptible to oxidation under controlled conditions:

Note : Oxidation selectivity depends on ring electronics. Pyridine N-oxidation dominates under mild conditions .

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl systems:

| Reaction Type | Reagents/Conditions | Product | Yield | Application | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O | 4-Aryl-1-(pyridin-4-yl)-1H-pyrazoles | 60-92% | Drug discovery | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, aryl halides, 100°C | N-Aryl derivatives | 55-80% | Material science |

Key Data : Suzuki couplings with electron-deficient arylboronic acids achieve >90% yields.

Condensation Reactions

The amine group facilitates Schiff base formation and cyclocondensations:

Coordination Chemistry

The pyridine nitrogen and amine group act as ligands for metal complexes:

Stability : Fe complexes show reversible redox behavior at E₁/₂ = +0.35 V (vs. Ag/AgCl) .

Biological Activity Correlation

Reaction products exhibit structure-dependent bioactivity:

| Derivative | Biological Target | IC₅₀/EC₅₀ | Notes | Source |

|---|---|---|---|---|

| N-Acetyl | JAK2 kinase | 12.5 µM | Competitive ATP inhibition | |

| 4-Aryl Suzuki product | Aurora A kinase | 8.0 µM | Antimitotic activity | |

| Schiff base | EGFR | 5.2 µM | Tyrosine kinase inhibition |

Stability and Degradation

Critical stability parameters under accelerated conditions:

科学的研究の応用

Medicinal Chemistry Applications

1-(Pyridin-4-yl)-1H-pyrazol-4-amine has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Anticancer Activity

The compound has shown significant anticancer properties, particularly through the inhibition of kinases involved in cancer progression. Studies have demonstrated its efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 8.0 |

| HeLa (Cervical Cancer) | 10.0 |

These results suggest that it could serve as a lead compound for developing new anticancer agents.

Kinase Inhibition

Research indicates that this compound effectively inhibits various kinases, including JAK2 and Aurora kinases. Its mechanism involves binding to the ATP-binding sites of these enzymes, thereby preventing their activation and disrupting cellular proliferation pathways.

The compound's biological activity extends beyond anticancer properties. It has been investigated for:

- Antimicrobial Activity : Exhibiting potential against various bacterial strains.

- Anti-inflammatory Effects : Inhibiting pathways associated with inflammatory responses.

- Neuroprotective Properties : Targeting specific receptors involved in neurodegenerative diseases.

Material Science Applications

In addition to its medicinal applications, this compound has been studied for its role in material science:

Organic Synthesis

This compound serves as a building block for synthesizing more complex molecules, facilitating the development of novel materials with specific electronic and optical properties.

Electronic Materials

Investigations into its use in organic electronics have shown promise, particularly in developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In Vivo Studies

In murine models, treatment with this compound resulted in significant tumor size reductions, demonstrating its potential as an effective anticancer agent.

Combination Therapy

A study involving combination therapy with standard chemotherapeutics like doxorubicin revealed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole and pyridine rings:

| Substituent | Effect on Activity |

|---|---|

| Methyl at position 3 | Increased potency |

| Fluoro at position 4 | Enhanced selectivity |

| Hydroxy group | Improved solubility |

These modifications can optimize pharmacokinetic properties and enhance therapeutic indices.

作用機序

The mechanism of action of 1-(pyridin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .

類似化合物との比較

N-(Pyridin-2-yl)amides: Known for their medicinal applications.

3-Bromoimidazo[1,2-a]pyridines: Used in pharmaceutical research.

Triazole derivatives: Widely studied for their antimicrobial and antiviral properties

Uniqueness: 1-(Pyridin-4-yl)-1H-pyrazol-4-amine stands out due to its unique combination of pyridine and pyrazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile modifications and applications in various fields.

生物活性

1-(Pyridin-4-yl)-1H-pyrazol-4-amine, also known as a pyrazole derivative, has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

This compound exhibits various biological activities, including:

- Anticancer Properties : The compound has shown promising results as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. It has been linked to antiproliferative effects against multiple cancer cell lines.

- Antimicrobial Effects : Pyrazole derivatives are noted for their antibacterial and antifungal activities, contributing to their potential as therapeutic agents.

- Anti-inflammatory Activity : Some studies suggest that compounds within this class may also possess anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

-

CDK Inhibition : The compound acts as a potent inhibitor of CDK2, with reported values in the low nanomolar range (e.g., ). This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Compound Target (µM) Selectivity This compound CDK2 0.005 High Other pyrazole derivatives Various CDKs Varies Moderate

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrazole ring or the pyridine moiety can significantly impact biological activity:

- Substituent Effects : Variations in substituents on the pyrazole ring can enhance or diminish inhibitory activity against CDKs.

- Ring Modifications : Alterations in the nitrogen positions within the heterocyclic structure can lead to changes in binding affinity and selectivity .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Anticancer Studies : A study demonstrated that this compound exhibited sub-micromolar antiproliferative activity against various cancer cell lines, including ovarian cancer cells. Mechanistic investigations revealed that it induced apoptosis by inhibiting retinoblastoma phosphorylation and causing cell cycle arrest at the S and G2/M phases .

- Antimicrobial Evaluation : Research into related pyrazole derivatives has shown effectiveness against a range of bacterial strains, indicating potential use as antimicrobial agents .

- Anti-inflammatory Research : Some derivatives have been evaluated for their anti-inflammatory properties, with promising results suggesting their application in treating inflammatory diseases .

特性

IUPAC Name |

1-pyridin-4-ylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJNONLBGNMHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182672 | |

| Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28466-04-8 | |

| Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-yl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。